4-methyl-2-(propan-2-yl)benzoic acid
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various cellular components, influencing a range of biological activities .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been shown to exert a variety of effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-methyl-2-(propan-2-yl)benzoic acid . These factors could include pH, temperature, presence of other molecules, and cellular context.
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as 4-Methyl-2-(propan-2-yl)benzoic acid, can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that benzylic compounds can undergo various reactions, including free radical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(propan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product, 4-methyl-2-(propan-2-yl)toluene, is then oxidized to the corresponding benzoic acid derivative using an oxidizing agent like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve techniques such as recrystallization or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(propan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-methyl-2-(propan-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzoic acid: Lacks the isopropyl group at the 2-position.
2-isopropylbenzoic acid: Lacks the methyl group at the 4-position.
4-isopropylbenzoic acid: Lacks the methyl group at the 2-position.
Uniqueness
4-methyl-2-(propan-2-yl)benzoic acid is unique due to the presence of both the methyl and isopropyl groups on the benzene ring. This specific substitution pattern can influence its chemical reactivity and physical properties, making it distinct from other benzoic acid derivatives.
Properties
IUPAC Name |
4-methyl-2-propan-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7(2)10-6-8(3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBJKJCRWZWRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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